molecular formula C10H5Cl2NO2S B12127598 2,4-Thiazolidinedione, 5-[(2,3-dichlorophenyl)methylene]-

2,4-Thiazolidinedione, 5-[(2,3-dichlorophenyl)methylene]-

Cat. No.: B12127598
M. Wt: 274.12 g/mol
InChI Key: WXFJSGIVYLSHAV-DAXSKMNVSA-N
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Description

2,4-Thiazolidinedione, 5-[(2,3-dichlorophenyl)methylene]- is a heterocyclic compound that belongs to the thiazolidinedione class This compound is characterized by a five-membered ring containing both sulfur and nitrogen atoms, with two carbonyl groups at the 2 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Thiazolidinedione, 5-[(2,3-dichlorophenyl)methylene]- typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting 2,4-thiazolidinedione with 2,3-dichlorobenzaldehyde in the presence of a base such as piperidine and a solvent like toluene. The reaction mixture is heated to around 80°C for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry approaches, such as using deep eutectic solvents, have also been explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2,4-Thiazolidinedione, 5-[(2,3-dichlorophenyl)methylene]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

    Substitution: Electrophilic substitution reactions typically use reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2,4-Thiazolidinedione, 5-[(2,3-dichlorophenyl)methylene]- has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through the activation of peroxisome proliferator-activated receptors (PPARs). These receptors play a crucial role in regulating gene expression related to glucose and lipid metabolism. By activating PPARs, the compound can improve insulin sensitivity and exert anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    2,4-Thiazolidinedione: The parent compound without the 2,3-dichlorophenyl group.

    5-(4-Methoxyphenyl)methylene-2,4-thiazolidinedione: A similar compound with a methoxy group instead of dichloro.

    5-(4-Hydroxyphenyl)methylene-2,4-thiazolidinedione: A similar compound with a hydroxy group.

Uniqueness

2,4-Thiazolidinedione, 5-[(2,3-dichlorophenyl)methylene]- is unique due to the presence of the 2,3-dichlorophenyl group, which enhances its chemical stability and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C10H5Cl2NO2S

Molecular Weight

274.12 g/mol

IUPAC Name

(5Z)-5-[(2,3-dichlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C10H5Cl2NO2S/c11-6-3-1-2-5(8(6)12)4-7-9(14)13-10(15)16-7/h1-4H,(H,13,14,15)/b7-4-

InChI Key

WXFJSGIVYLSHAV-DAXSKMNVSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)Cl)/C=C\2/C(=O)NC(=O)S2

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C=C2C(=O)NC(=O)S2

Origin of Product

United States

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